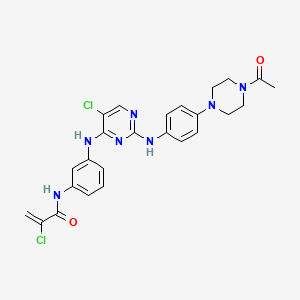
Egfr-IN-55
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-55 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth and differentiation. This compound has shown significant efficacy in inhibiting both wild-type EGFR and mutant forms such as L858R/T790M, making it a promising candidate for cancer therapy, particularly in non-small cell lung cancer (NSCLC) .
Métodos De Preparación
The synthesis of Egfr-IN-55 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyrimidine core, followed by the introduction of various substituents to enhance its inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may utilize large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
Egfr-IN-55 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Aplicaciones Científicas De Investigación
Egfr-IN-55 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Researchers use it to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: this compound is being explored as a therapeutic agent for treating cancers that overexpress EGFR, such as NSCLC.
Industry: The compound is used in the development of new cancer therapies and in the screening of potential drug candidates
Mecanismo De Acción
Egfr-IN-55 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Egfr-IN-55 is unique in its high potency and selectivity for both wild-type and mutant forms of EGFR. Similar compounds include:
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: A first-generation EGFR inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor that targets multiple members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations
This compound stands out due to its ability to effectively inhibit resistant EGFR mutations, making it a valuable addition to the arsenal of EGFR-targeted therapies.
Propiedades
Fórmula molecular |
C25H25Cl2N7O2 |
|---|---|
Peso molecular |
526.4 g/mol |
Nombre IUPAC |
N-[3-[[2-[4-(4-acetylpiperazin-1-yl)anilino]-5-chloropyrimidin-4-yl]amino]phenyl]-2-chloroprop-2-enamide |
InChI |
InChI=1S/C25H25Cl2N7O2/c1-16(26)24(36)30-20-5-3-4-19(14-20)29-23-22(27)15-28-25(32-23)31-18-6-8-21(9-7-18)34-12-10-33(11-13-34)17(2)35/h3-9,14-15H,1,10-13H2,2H3,(H,30,36)(H2,28,29,31,32) |
Clave InChI |
IKFWHIAKKGOESN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C(=C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















